molecular formula C16H35O3PS B6342906 Diethyl 12-mercaptododecylphosphonate;  95% CAS No. 1049677-30-6

Diethyl 12-mercaptododecylphosphonate; 95%

Cat. No. B6342906
CAS RN: 1049677-30-6
M. Wt: 338.5 g/mol
InChI Key: JAVFXEXYSKLPHD-UHFFFAOYSA-N
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Description

Diethyl 12-mercaptododecylphosphonate is a chemical compound with the molecular formula C16H35O3PS . It is clear, colorless to pale yellow in appearance . It is sold by Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .


Synthesis Analysis

The synthesis of Diethyl 12-mercaptododecylphosphonate involves the reaction of diethyl (1,2-bromododecyl)phosphonate with thiourea at 100°C for 12 hours under an inert atmosphere . This is followed by a reaction with sodium hydroxide in water for 3 hours under reflux . The final stage involves a reaction with hydrogen chloride in water at 20°C, with the pH adjusted to 1 .


Molecular Structure Analysis

The IUPAC name for this compound is diethyl (12-sulfanyldodecyl)phosphonate . The InChI Key is JAVFXEXYSKLPHD-UHFFFAOYSA-N . The SMILES representation is CCOP(=O)(CCCCCCCCCCCCS)OCC .


Physical And Chemical Properties Analysis

Diethyl 12-mercaptododecylphosphonate is a liquid . Its refractive index is between 1.4640-1.4700 at 20°C . The compound has an assay (GC) of ≥94.0% .

Scientific Research Applications

Synthesis and Properties

  • Diethyl 12-mercaptododecylphosphonate and its derivatives are explored for various synthetic applications. For instance, derivatives of diethyl 5-mercapto-2-R-1,3-oxazole-4-ylphosphonates have been synthesized, showcasing their diverse reactivity in the presence of mineral acids and alkalis (Kondratyuk et al., 2013).

Corrosion Inhibition

  • The compound and its analogs have significant applications in corrosion inhibition. α-Aminophosphonates, a category that includes diethyl 12-mercaptododecylphosphonate derivatives, have been shown to exhibit strong inhibition effects on mild steel corrosion in acidic conditions, making them valuable for industrial applications like metal pickling. These inhibitors operate as mixed-type inhibitors, predominantly functioning as cathodic inhibitors (Gupta et al., 2017).

Anticorrosion Properties

  • Continuing with corrosion inhibition, diethyl (phenylamino) methyl) phosphonate derivatives have been synthesized and shown effective as corrosion inhibitors for carbon steel in acidic media. The efficiency of these inhibitors was supported by various spectroscopic methods and theoretical studies, highlighting the utility of diethyl phosphonate derivatives in protective coatings and anticorrosive agents (Moumeni et al., 2020).

Flame Retardancy

  • The derivatives of diethyl phosphonate, including diethyl 12-mercaptododecylphosphonate, have been studied for their flame retardant properties on cotton fabrics. These studies involve understanding the thermal degradation process and flame retardancy mechanisms, making these compounds relevant in developing fire-resistant materials (Nguyen et al., 2015).

Anticancer Activity

  • Research indicates potential bioactive and anticancer properties of diethyl phosphonate derivatives. For instance, Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate has shown promising anticancer activity, especially against leukemia, by inducing cell differentiation and apoptosis. This opens avenues for these compounds in cancer treatment and chemo-differentiation therapy (Mohammadi et al., 2019).

Safety and Hazards

Diethyl 12-mercaptododecylphosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

12-diethoxyphosphoryldodecane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35O3PS/c1-3-18-20(17,19-4-2)15-13-11-9-7-5-6-8-10-12-14-16-21/h21H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVFXEXYSKLPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCCCS)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 12-mercaptododecylphosphonate

Synthesis routes and methods

Procedure details

In the second step, diethyl 12-bromododecylphosphonate (20.01 g; 51.9 mmol) is reacted, under an inert atmosphere, with thiourea (4 g; 51.9 mmol) in 200 ml of water at 100° C. with stirring for 12 hours. After cooling, a solution of sodium hydroxide (2.07 g; 51.9 mmol) in 100 ml of water is added dropwise and the reaction mixture is refluxed for 3 hours. After cooling to room temperature, hydrochloric acid solution (32%) is added dropwise to pH 1. The solution is then stirred for 24 hours. The organic phase is then recovered with 100 ml of CH2Cl2, washed with distilled water, dried over sodium sulfate, filtered and evaporated under reduced pressure. The yellow oil obtained is purified by chromatography on a column of silica gel (eluent: hexane/8% EtOAc) to give 10.8 g (n=38.16 mmol) of diethyl 12-mercaptododecylphosphonate (52% yield).
Quantity
20.01 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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